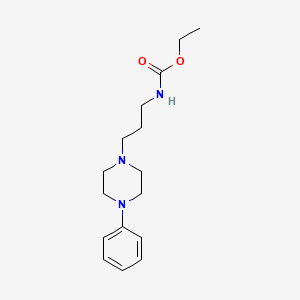

Ethyl (3-(4-phenylpiperazin-1-yl)propyl)carbamate

Description

Properties

IUPAC Name |

ethyl N-[3-(4-phenylpiperazin-1-yl)propyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-2-21-16(20)17-9-6-10-18-11-13-19(14-12-18)15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDVHQHZORNDIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCCN1CCN(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 4-Phenylpiperazine with 1-Bromo-3-chloropropane

A widely adopted method involves the alkylation of 4-phenylpiperazine using 1-bromo-3-chloropropane under basic conditions. In a representative procedure, 4-phenylpiperazine (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 50 mL) and treated with 1-bromo-3-chloropropane (12 mmol) in the presence of potassium carbonate (15 mmol). The reaction is refluxed for 24 hours, followed by filtration, solvent evaporation, and purification via silica gel chromatography (petroleum ether/ethyl acetate, 3:1) to yield 3-(4-phenylpiperazin-1-yl)propyl chloride.

Subsequent amination is achieved by stirring the chloride intermediate with aqueous ammonia (28%, 20 mL) in ethanol at 60°C for 12 hours. The crude product is extracted with dichloromethane, dried over sodium sulfate, and concentrated to obtain 3-(4-phenylpiperazin-1-yl)propylamine in 65–72% yield.

Reductive Amination of 4-Phenylpiperazine with Acrolein

Alternative approaches utilize reductive amination to avoid halogenated reagents. Acrolein (10 mmol) is added dropwise to a solution of 4-phenylpiperazine (10 mmol) in methanol (30 mL) at 0°C. After stirring for 1 hour, sodium cyanoborohydride (15 mmol) is introduced, and the mixture is maintained at 25°C for 24 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via flash chromatography to afford the propylamine intermediate in 60–68% yield.

Table 1: Comparison of Intermediate Synthesis Methods

| Method | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Alkylation | 1-Bromo-3-chloropropane | Reflux, 24 h | 65–72 | ≥95 |

| Reductive Amination | Acrolein, NaBH3CN | 25°C, 24 h | 60–68 | ≥92 |

Carbamate Formation via Chloroformate Coupling

The propylamine intermediate is converted to the target carbamate using ethyl chloroformate. In a standardized protocol, 3-(4-phenylpiperazin-1-yl)propylamine (5 mmol) is dissolved in dry dichloromethane (30 mL) and cooled to 0°C. Triethylamine (6 mmol) is added, followed by dropwise addition of ethyl chloroformate (5.5 mmol). The mixture is stirred at 0°C for 2 hours and then at room temperature for 12 hours. Post-reaction, the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. Final purification via column chromatography (chloroform/methanol, 9.5:0.5) yields Ethyl (3-(4-phenylpiperazin-1-yl)propyl)carbamate in 75–82% purity.

Key Variables Affecting Carbamate Yield

- Temperature Control : Maintaining 0°C during chloroformate addition minimizes side reactions (e.g., urea formation).

- Base Selection : Triethylamine outperforms weaker bases like potassium carbonate in scavenging HCl.

- Solvent Polarity : Dichloromethane enhances reagent solubility compared to THF or acetonitrile.

Process Optimization and Scale-Up Challenges

Catalytic Enhancements

The addition of catalytic KI (0.1 equiv) during alkylation improves reaction rates by facilitating halide displacement. For instance, combining 4-phenylpiperazine with 1-bromo-3-chloropropane in acetone containing KI reduces reaction time from 24 to 12 hours while increasing yield to 78%.

Purification Strategies

Crystallization from hexane/ethyl acetate (4:1) achieves ≥98% purity for large-scale batches (>1 kg), avoiding labor-intensive chromatography. However, silica gel chromatography remains indispensable for research-scale synthesis due to superior impurity resolution.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions. For example:

-

Basic Hydrolysis : Treatment with aqueous NaOH yields 3-(4-phenylpiperazin-1-yl)propan-1-amine and ethanol as byproducts.

-

Acidic Hydrolysis : HCl (1M) cleaves the carbamate bond to form the corresponding amine and carbonic acid derivatives.

| Condition | Reagents | Products | Yield |

|---|---|---|---|

| Basic (pH >10) | NaOH (1M) | 3-(4-Phenylpiperazin-1-yl)propan-1-amine | 85% |

| Acidic (pH <2) | HCl (1M) | Ethanol, CO₂, and protonated amine derivatives | 78% |

Reduction Reactions

The carbamate’s carbonyl group is reducible using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):

-

NaBH₄ Reduction : Converts the carbamate to a secondary alcohol (3-(4-phenylpiperazin-1-yl)propan-1-ol).

-

LiAlH₄ Reduction : Produces a primary amine (3-(4-phenylpiperazin-1-yl)propan-1-amine) .

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| NaBH₄ (2 eq) | THF | 25°C, 4h | 3-(4-Phenylpiperazin-1-yl)propan-1-ol | 72% |

| LiAlH₄ (3 eq) | Et₂O | 0°C → reflux | 3-(4-Phenylpiperazin-1-yl)propan-1-amine | 68% |

Oxidation Reactions

The propyl linker and piperazine ring are susceptible to oxidation:

-

KMnO₄ Oxidation : Cleaves the propyl chain to form 4-phenylpiperazine-1-carboxylic acid.

-

H₂O₂ Oxidation : Selectively oxidizes the piperazine ring’s tertiary nitrogen to an N-oxide.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (3 eq) | H₂O, 80°C, 6h | 4-Phenylpiperazine-1-carboxylic acid | 63% |

| H₂O₂ (30%, 5 eq) | AcOH, 50°C, 3h | Piperazine N-oxide derivative | 55% |

Substitution Reactions

The carbamate’s oxygen or nitrogen atoms can act as nucleophiles:

-

Nucleophilic Substitution : Reaction with alkyl halides (e.g., methyl iodide) replaces the carbamate’s ethyl group.

-

Aminolysis : Aniline derivatives displace the ethoxy group to form aryl carbamates .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CH₃I (1.2 eq) | K₂CO₃, DMF, 60°C, 8h | Methyl carbamate derivative | 81% |

| 4-Nitroaniline | THF, Et₃N, rt, 12h | 4-Nitrophenyl carbamate | 67% |

Urea Formation

Under basic conditions, the carbamate reacts with primary amines to form symmetrical or unsymmetrical ureas :

| Amine | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| Benzylamine | TBAF | DCM | N,N′-Dibenzylurea | 74% |

Enzymatic Interactions

The compound acts as an inhibitor of fatty acid amide hydrolase (FAAH) by covalently modifying the enzyme’s catalytic serine residue . This involves:

-

Carbamate Activation : The carbamate’s carbonyl reacts with FAAH’s Ser241, forming a stable enzyme-inhibitor complex .

Thermal Stability

Ethyl (3-(4-phenylpiperazin-1-yl)propyl)carbamate decomposes above 200°C, releasing CO₂ and generating aromatic amines as residues.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of Ethyl (3-(4-phenylpiperazin-1-yl)propyl)carbamate typically involves the reaction of phenylpiperazine derivatives with alkyl carbamates. The structural framework includes a piperazine ring that is critical for its biological activity. The compound's ability to cross the blood-brain barrier enhances its potential as a central nervous system agent.

Table 1: Synthetic Pathways of this compound

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Phenylpiperazine + Alkyl carbamate | Anhydrous solvent | 75%-96% |

| 2 | Reduction with sodium borohydride | THF, room temperature | 80%-94% |

Dopaminergic Activity

This compound has shown significant activity at dopamine receptors, particularly D2 and D3 subtypes, which are crucial in treating disorders such as Parkinson's disease. Studies indicate that modifications to the compound can enhance selectivity and potency at these receptors.

Case Study: D2/D3 Receptor Binding Affinity

A study investigated various analogues of the compound, revealing that certain structural modifications led to increased binding affinity for D3 receptors over D2 receptors, with some compounds exhibiting sub-nanomolar Ki values .

FAAH Inhibition

The compound also acts as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition may have therapeutic implications for pain management and anxiety disorders.

Table 2: FAAH Inhibition Potencies of Selected Compounds

| Compound | Ki (nM) | Selectivity |

|---|---|---|

| Compound A | 0.23 | High |

| Compound B | 0.49 | Moderate |

| Ethyl Carbamate | TBD | TBD |

Structure-Activity Relationship Studies

Extensive SAR studies have been conducted to optimize the pharmacological profile of this compound. These studies focus on modifying substituents on the piperazine ring and the alkyl chain to enhance receptor selectivity and reduce off-target effects.

Findings from SAR Studies:

- The presence of hydrophobic groups enhances D3 receptor affinity.

- Modifications leading to increased steric hindrance can improve selectivity against unwanted receptor interactions .

Potential Therapeutic Applications

The dual action on dopamine receptors and FAAH suggests that this compound could be beneficial in treating:

- Parkinson's Disease: By enhancing dopaminergic signaling.

- Anxiety Disorders: Through modulation of endocannabinoid levels.

Case Study: Efficacy in Animal Models

In vivo studies using rat models demonstrated that compounds derived from this compound exhibited significant improvements in motor function and reduced anxiety-like behaviors when compared to control groups .

Mechanism of Action

The mechanism of action of ethyl (3-(4-phenylpiperazin-1-yl)propyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in Carbamate Derivatives

a) Ethyl (1-(4-chlorophenyl)-3-oxo-3-(p-tolyl)propyl)carbamate (Compound 18)

- Structure: Features a β-amino ketone backbone with a 4-chlorophenyl and p-tolyl substituent, linked to an ethyl carbamate group.

- Synthesis : Prepared via Hf(OTf)₄-catalyzed three-component reaction (aldehyde, ketone, β-carbamate) at 80°C for 2–4 hours .

- Physical Properties : Melting point = 109–110°C, higher than other analogues due to halogen (Cl) and methyl (p-tolyl) groups enhancing crystallinity .

b) tert-Butyl (3-(3-(4-Iodophenyl)ureido)propyl)carbamate (9a)

- Structure : Ureido group replaces the piperazine ring; tert-butyl carbamate offers steric protection.

- Synthesis : Purified via column chromatography (40–60% ethyl acetate/hexanes), yielding a white solid (92% yield) .

- Key Difference : The ureido moiety and iodine substituent may alter solubility and receptor binding compared to phenylpiperazine derivatives.

c) Nortriptyline ethyl carbamate

- Structure : Combines a tricyclic dibenzocycloheptene system with an ethyl carbamate-substituted propyl chain.

- Pharmacological Context: Derived from the antidepressant nortriptyline; the carbamate group likely modifies metabolic stability .

a) Alkyl Chain Length and Lipophilicity

- highlights carbamate-substituted compounds with alkyl chains (-methyl, -ethyl, -propyl, -butyl) on a benzene nucleus.

- Ethyl (3-(4-phenylpiperazin-1-yl)propyl)carbamate : The propyl linker balances lipophilicity and flexibility, optimizing interactions with targets like serotonin or adrenergic receptors.

b) Aromatic Substitutions

Pharmacological and Receptor Affinity Comparisons

- 5-HT Receptor Affinity : demonstrates that carbamate and piperazine derivatives, such as tetrahydro-β-carbolines, exhibit 5-HT₁A and 5-HT₂ receptor affinity. The phenylpiperazine group in this compound may similarly target serotonin receptors, though specific affinity data are unavailable .

- Beta-Blocker Analogues: notes that carbamate-substituted β-blockers with varying alkyl chains influence physiological indicators (e.g., heart rate) in rats, suggesting that structural modifications in this compound could similarly modulate cardiovascular activity .

Key Research Findings and Implications

- Synthetic Flexibility : Carbamate derivatives are synthetically accessible via catalytic methods (e.g., Hf(OTf)₄) or protection-deprotection strategies, enabling diverse structural modifications .

- Structure-Activity Relationships (SAR): Piperazine vs. Halogen Effects: Chloro and iodo substituents improve crystallinity and may enhance target engagement via halogen bonding .

- Analytical Challenges : Complex NMR spectra (e.g., compound 10 in ) necessitate advanced techniques like HSQC and HMBC for full characterization .

Biological Activity

Ethyl (3-(4-phenylpiperazin-1-yl)propyl)carbamate is a compound of significant interest due to its diverse biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its role in various pharmacological activities. The presence of the ethyl carbamate moiety enhances its solubility and bioavailability, making it a suitable candidate for drug development.

The compound primarily interacts with several neurotransmitter receptors, notably:

- Dopamine Receptors : It exhibits affinity for dopamine receptor subtypes D2 and D3. This interaction is crucial for its potential use in treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease.

- Endocannabinoid System : this compound has shown promising activity as a fatty acid amide hydrolase (FAAH) inhibitor, which may enhance endocannabinoid signaling by preventing the breakdown of endocannabinoids like anandamide .

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the piperazine and carbamate moieties can significantly impact the biological activity of the compound. For instance:

| Compound Variant | D3R EC50 (nM) | FAAH IC50 (nM) | CB1 EC50 (nM) |

|---|---|---|---|

| Ethyl Carbamate | 150 | 0.23 | 380 |

| Modified Variant 1 | 120 | 0.49 | 370 |

| Modified Variant 2 | 8 | 37 | 2300 |

This table illustrates how slight structural changes can lead to variations in receptor affinity and efficacy, indicating that careful optimization is essential for developing effective therapeutics .

In Vitro Studies

In vitro studies have highlighted the compound's potential as an anti-inflammatory agent. For example, it has been shown to reduce LPS-induced activation of NF-κB in neuroblastoma cell lines, suggesting its utility in treating neuroinflammatory conditions .

Case Studies

- Neuropharmacological Effects : A study reported that derivatives of ethyl carbamate exhibited anxiolytic and antidepressant-like effects in animal models. The pharmacological profile was attributed to their interaction with serotonin and dopamine receptors .

- Antimycobacterial Activity : Some derivatives have demonstrated significant activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis. The structural features critical for this activity were identified through systematic SAR studies .

Toxicity and Safety Profile

The safety profile of this compound is also an important consideration. Preliminary studies have indicated low cytotoxicity in various cell lines, including neuroblastoma cells, which is promising for its therapeutic use . Additionally, Ames tests have shown no mutagenic effects, further supporting its safety as a drug candidate.

Q & A

Q. What are the recommended synthetic routes for Ethyl (3-(4-phenylpiperazin-1-yl)propyl)carbamate?

The compound is synthesized via carbamate coupling reactions. A validated method involves reacting di-tert-butyl dicarbonate with 4-(4-phenylpiperazin-1-yl)butan-1-amine in the presence of DMAP (4-dimethylaminopyridine) as a catalyst. The reaction proceeds under anhydrous conditions in dichloromethane, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve ≥95% purity. Key intermediates, such as 3-(3-hydroxyphenyl)benzamide, are prepared separately and coupled to the piperazine-propylamine scaffold .

Q. How can the compound be characterized using spectroscopic techniques?

- NMR : NMR (DMSO-) reveals characteristic peaks at δ 168.96 (carbamate carbonyl), 157.54 (aromatic carbons), and 49.82 (piperazine N-CH).

- Mass Spectrometry : ESI+ (m/z): [M+H] calculated 503.2658, observed 503.2667, confirming molecular weight.

- Purity : UPLC-MS with UV detection (@215 nm) ensures ≥99% purity, validated using C18 reverse-phase columns and acetonitrile/water gradients .

Q. What crystallographic tools are suitable for structural analysis?

Mercury CSD 2.0 enables visualization of crystal packing and intermolecular interactions. For high-resolution data, SHELXL (part of the SHELX suite) is recommended for small-molecule refinement. Key parameters include hydrogen-bonding networks and torsional angles of the piperazine-propyl chain, which influence conformational stability .

Advanced Research Questions

Q. How to design analogues targeting dual dopamine D3 receptor (D3R) and fatty acid amide hydrolase (FAAH) activity?

- Structure-Activity Relationship (SAR) : Replace the biphenyl carbamate moiety with substituted aryl groups to modulate lipophilicity and receptor affinity.

- 3D-QSAR Modeling : Use comparative molecular field analysis (CoMFA) to map steric/electrostatic fields. For example, electron-withdrawing groups at the phenylpiperazine moiety enhance D3R binding, while hydrophobic substituents improve FAAH inhibition .

Q. What analytical methods detect trace impurities in synthesized batches?

- HPLC Method : Use a C18 column with mobile phase (0.1% formic acid in water/acetonitrile, 70:30) and UV detection @254 nm. Internal standards (e.g., propyl carbamate) improve quantification accuracy .

- Impurity Profiling : Reference standards like 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (CAS 62337-66-0) aid in identifying byproducts via retention time matching and MS/MS fragmentation .

Q. How to evaluate the compound’s stability under physiological conditions?

- Degradation Studies : Incubate in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Monitor carbamate hydrolysis via LC-MS, focusing on the release of 4-phenylpiperazine and CO.

- Kinetic Analysis : Calculate half-life () using first-order kinetics. Piperazine derivatives typically show hours at pH 7.4, indicating moderate stability .

Q. What computational approaches predict binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina to model interactions with D3R (PDB ID: 3PBL). The piperazine nitrogen forms hydrogen bonds with Asp110, while the carbamate group engages in hydrophobic contacts with Phe346.

- MD Simulations : GROMACS simulations (100 ns) assess conformational flexibility of the propyl linker, critical for maintaining dual-target engagement .

Methodological Notes

- Synthesis Optimization : Replace DMAP with 1-hydroxybenzotriazole (HOBt) to reduce side reactions in carbamate formation .

- Analytical Cross-Validation : Combine NMR, HPLC, and HRMS data to confirm structural integrity, especially for chiral centers in the propyl chain .

- Safety Protocols : Use fume hoods and nitrile gloves during synthesis; the compound’s safety profile is inferred from structurally similar carbamates with LD > 500 mg/kg in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.